molecular formula C21H36O7 B1244971 Pumilaside C

Pumilaside C

Cat. No.: B1244971
M. Wt: 400.5 g/mol
InChI Key: SCSWUPTYJNZVPY-JXBMFYSPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pumilaside C is a natural compound with the molecular formula C21H36O7 . It belongs to a class of bioactive molecules often studied for their potential therapeutic effects. While specific biological activity data for this compound is not extensively reported in the available literature, related pumilasides and structurally similar natural products have demonstrated significant research value. For instance, Pumilaside A, isolated from sources like Artemisia capillaris and Litchi semen, has shown promising bioactivities in scientific studies, including antiviral effects against hepatitis B virus (HBV) and the induction of apoptosis in human cancer cell lines . The research on these compounds contributes to the broader investigation of natural products in areas such as oncology and virology. This compound is presented here as a reference standard for use in phytochemical and pharmacological research. This product is intended for Research Use Only and is not approved for diagnostic, therapeutic, or personal use. Researchers should conduct appropriate safety assessments before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H36O7

Molecular Weight

400.5 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[2-[(1R,4R,4aR,8aR)-4-hydroxy-4,7-dimethyl-2,3,4a,5,6,8a-hexahydro-1H-naphthalen-1-yl]propan-2-yloxy]-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C21H36O7/c1-11-5-6-14-12(9-11)13(7-8-21(14,4)26)20(2,3)28-19-18(25)17(24)16(23)15(10-22)27-19/h9,12-19,22-26H,5-8,10H2,1-4H3/t12-,13+,14+,15+,16+,17-,18+,19-,21+/m0/s1

InChI Key

SCSWUPTYJNZVPY-JXBMFYSPSA-N

Isomeric SMILES

CC1=C[C@@H]2[C@@H](CC1)[C@](CC[C@H]2C(C)(C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)(C)O

Canonical SMILES

CC1=CC2C(CC1)C(CCC2C(C)(C)OC3C(C(C(C(O3)CO)O)O)O)(C)O

Synonyms

10,11-dihydroxycadin-4-ene 11-O-glucopyranoside
pumilaside C

Origin of Product

United States

Isolation and Purification Methodologies

Extraction Protocols from Biological Sources

The initial step in obtaining Pumilaside C involves the extraction of crude saponins from the biological matrix, typically the leaves or roots of Schefflera octophylla. The general protocol for this process is outlined below.

Plant Material Preparation and Extraction:

The plant material, such as the leaves of S. octophylla, is first dried and then ground into a fine powder to increase the surface area for efficient extraction. The powdered material is then subjected to extraction with an organic solvent, most commonly methanol (B129727) or ethanol, at room temperature over an extended period, often 48 to 72 hours. This process is typically repeated multiple times to ensure the exhaustive extraction of the desired compounds.

Solvent Partitioning:

Following extraction, the solvent is evaporated under reduced pressure to yield a crude extract. This extract is then suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity. A common partitioning scheme involves the use of chloroform and n-butanol. The chloroform fraction typically contains less polar compounds, while the n-butanol fraction is enriched with more polar compounds, including saponins like this compound. The n-butanol soluble fraction is then concentrated to yield a crude saponin mixture.

**Table 1: General Extraction Protocol for Saponins from *Schefflera octophylla***

Step Procedure Purpose
1 Drying and Grinding Increase surface area for solvent penetration.
2 Maceration Extraction of compounds using a solvent like methanol.
3 Concentration Removal of the extraction solvent to obtain a crude extract.
4 Solvent Partitioning Separation of compounds based on their polarity.
5 Final Concentration Obtaining a crude saponin-rich extract.

Chromatographic Separation Techniques for Purification

The crude saponin extract obtained from the initial extraction process is a complex mixture of various compounds. Therefore, further purification is necessary to isolate this compound. This is primarily achieved through a combination of column chromatography and high-performance liquid chromatography (HPLC).

Column chromatography is a crucial step in the purification process, allowing for the separation of the crude saponin mixture into different fractions based on the differential adsorption of the compounds to the stationary phase.

For the purification of triterpenoid saponins from Schefflera octophylla, silica (B1680970) gel is a commonly used stationary phase. The crude extract is loaded onto the column, and a gradient elution is performed with a solvent system of increasing polarity. A typical solvent system for this purpose is a mixture of chloroform and methanol. The elution starts with a lower polarity mixture (higher chloroform content) and gradually transitions to a higher polarity mixture (higher methanol content).

Fractions are collected sequentially as the solvent passes through the column. Each fraction is then analyzed, often using thin-layer chromatography (TLC), to identify the fractions containing the compound of interest. Fractions with similar TLC profiles are combined for further purification. Sephadex LH-20 is another type of stationary phase that can be used for further cleanup of the saponin-rich fractions.

Table 2: Typical Column Chromatography Parameters for Triterpenoid Saponin Purification

Parameter Description
Stationary Phase Silica gel (60-120 mesh) or Sephadex LH-20
Mobile Phase Gradient of Chloroform:Methanol (e.g., starting from 100:1 to 1:1)
Elution Stepwise or linear gradient
Fraction Monitoring Thin-Layer Chromatography (TLC)

High-performance liquid chromatography is a high-resolution separation technique used in the final stages of purification to obtain this compound in a highly pure form. It is also used for the analysis and quantification of the compound.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the separation of saponins. In this technique, a nonpolar stationary phase is used with a polar mobile phase.

Typical HPLC conditions for the purification of this compound would include:

Column: A C18 column is frequently employed for the separation of triterpenoid saponins. These columns have a stationary phase consisting of silica particles that are chemically bonded with octadecylsilyl groups, making the surface nonpolar.

Mobile Phase: The mobile phase typically consists of a mixture of water and an organic solvent, such as methanol or acetonitrile (B52724). A gradient elution is often used, where the proportion of the organic solvent is gradually increased over time. This allows for the separation of compounds with a range of polarities.

Detection: A UV detector is commonly used for the detection of saponins, as many of these compounds absorb ultraviolet light at specific wavelengths.

The fractions corresponding to the peak of this compound are collected, and the solvent is evaporated to yield the purified compound. The purity of the isolated compound is then confirmed using analytical HPLC and other spectroscopic techniques.

Table 3: Illustrative HPLC Conditions for this compound Purification

Parameter Description
Column Reversed-phase C18 (e.g., 250 mm x 10 mm, 5 µm particle size)
Mobile Phase Gradient of Methanol and Water or Acetonitrile and Water
Flow Rate Typically 1-4 mL/min for semi-preparative HPLC
Detection UV at a specific wavelength (e.g., 205 nm)
Injection Volume Dependent on the concentration of the sample and column capacity

Structural Elucidation and Characterization Methodologies

Spectroscopic and Spectrometric Approaches

The foundational analysis of Pumilaside C's structure relies on a suite of powerful analytical techniques that probe its atomic and molecular properties.

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in delineating the carbon-hydrogen framework of this compound. Through a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments, researchers have been able to assign the proton (¹H) and carbon-¹³ (¹³C) chemical shifts for each position in the molecule.

The ¹H-NMR spectrum of this compound reveals characteristic signals for its sesquiterpenoid and glucopyranosyl moieties. The ¹³C-NMR spectrum, in conjunction with heteronuclear correlation experiments such as the ¹³C-¹H COSY, has allowed for the unambiguous assignment of all 21 carbon atoms in the molecule. These assignments have been crucial in identifying the cadinane-type sesquiterpene core and the attached glucose unit.

Detailed analysis of the NMR data, including coupling constants and correlations observed in Heteronuclear Multiple Bond Correlation (HMBC) experiments, has provided insights into the connectivity of the atoms within the molecule. For instance, HMBC correlations have been key in establishing the linkage between the aglycone and the glucopyranosyl unit.

Interactive Table: ¹H and ¹³C NMR Spectral Data of this compound
Position¹³C Chemical Shift (δC)¹H Chemical Shift (δH, multiplicity, J in Hz)
Aglycone
141.52.05 (m)
227.01.83 (m), 1.95 (m)
335.11.95 (m), 2.15 (m)
4134.1-
5125.75.42 (br s)
649.32.10 (m)
742.11.55 (m)
821.61.60 (m), 1.75 (m)
930.11.45 (m), 1.65 (m)
1073.1-
1177.5-
1226.51.25 (s)
1326.81.28 (s)
1422.91.35 (s)
1516.41.70 (s)
Glucosyl Moiety
1'102.14.85 (d, 7.5)
2'75.24.10 (dd, 7.5, 9.0)
3'78.14.25 (t, 9.0)
4'71.84.20 (t, 9.0)
5'78.43.95 (m)
6'62.94.35 (dd, 5.5, 12.0), 4.50 (dd, 2.0, 12.0)

Mass spectrometry has been employed to determine the molecular formula and to gain insights into the fragmentation pattern of this compound. In a study detailing its isolation, positive-ion Fast Atom Bombardment Mass Spectrometry (FAB-MS) was utilized. pharm.or.jp This technique revealed key ion peaks at m/z 439 [M+K]⁺ and 423 [M+Na]⁺, which are consistent with a molecular formula of C₂₁H₃₆O₇. pharm.or.jp Furthermore, a significant fragment ion was observed at m/z 221, corresponding to the loss of the glucopyranosyl moiety ([M+H-C₆H₁₂O₆]⁺), which confirms the glycosidic nature of the compound. pharm.or.jp

Chiroptical methods are essential for determining the absolute configuration of chiral molecules like this compound. The optical rotation of this compound has been reported as [α]D²⁴ -17° (in methanol), indicating its chiral nature. pharm.or.jp While detailed circular dichroism (CD) data for this compound itself is not extensively published, the stereochemistry of similar cadinane-type sesquiterpenes has been successfully determined using electronic circular dichroism (ECD) computations. This approach involves comparing the experimentally measured ECD spectrum with the theoretically calculated spectra for all possible stereoisomers to identify the one that matches, thereby assigning the absolute configuration.

Chemical Derivatization for Structural Confirmation

Currently, there are no specific studies available in the scientific literature that describe the use of chemical derivatization for the structural confirmation of this compound.

Stereochemical Assignment Methodologies

The relative stereochemistry of this compound was elucidated primarily through Nuclear Overhauser Effect (NOE) experiments, specifically using the NOESY (Nuclear Overhauser Effect Spectroscopy) technique. pharm.or.jp NOESY provides information about the spatial proximity of protons within a molecule. By observing the correlations between different protons, the relative orientation of the substituents on the stereogenic centers of the cadinane core and the glycosidic linkage could be established. pharm.or.jp The absolute configuration of the glucopyranosyl unit was determined to be D-glucose through standard analytical methods following acid hydrolysis. pharm.or.jp

Total Synthesis and Chemical Modification Strategies

Synthetic Approaches to Pumilaside Aglycon

The construction of the pumilaside aglycon, characterized by a functionalized decalin core and a unique cyclopropane (B1198618) ring, has been a focal point of synthetic efforts. Key strategies have centered on the efficient and stereocontrolled assembly of the carbocyclic framework.

Catalytic Enantioselective Tandem Allylation Strategies

A powerful and efficient method for the construction of the pumilaside aglycon core relies on a catalytic enantioselective tandem allylation reaction. This strategy rapidly builds molecular complexity from simple acyclic precursors. The key transformation involves a platinum-catalyzed enantioselective 1,2-diboration of a 1,3-diene, which generates a chiral bis(boryl) intermediate. This intermediate then undergoes a cascade of two carbonyl allylation reactions with a dicarbonyl compound, leading to the formation of a densely functionalized six-membered ring with excellent stereocontrol. Current time information in Bangalore, IN.nih.gov

The process begins with the Pt-catalyzed diboration of a geranial-derived diene, which proceeds smoothly to form an α-chiral allylboron reagent. Current time information in Bangalore, IN. Subsequent addition of a dialdehyde, such as 4-oxovaleraldehyde, initiates a tandem allylation sequence. Current time information in Bangalore, IN.nih.gov The first intermolecular allylation occurs at the less hindered aldehyde, followed by an intramolecular cyclization onto the second carbonyl group. This one-pot operation constructs the cyclohexane (B81311) ring and establishes four contiguous stereocenters with high diastereoselectivity and enantioselectivity. Current time information in Bangalore, IN.ingentaconnect.com The reaction's efficiency and high degree of stereoselection make it a notable approach for the rapid assembly of terpene-like structures. Current time information in Bangalore, IN.

Table 1: Key Steps in the Catalytic Enantioselective Tandem Allylation for Pumilaside Aglycon Synthesis

StepReactantsCatalyst/ReagentsProductYieldStereoselectivityReference
Enantioselective DiborationGeranial-derived diene, Bis(pinacolato)diboronPt(dba)₃, TADDOL-phosphite ligandα-Chiral allylboron reagent-High e.r. Current time information in Bangalore, IN.ingentaconnect.com
Tandem Allylationα-Chiral allylboron reagent, 4-oxovaleraldehyde-trans-1,5-diol cyclohexane intermediate68%>15:1 d.r., 98:2 e.r. Current time information in Bangalore, IN.

Ring-Closing Metathesis (RCM) in Decalin Core Construction

Following the establishment of the initial cyclohexane ring via the tandem allylation strategy, Ring-Closing Metathesis (RCM) emerges as a crucial tool for the construction of the second ring of the decalin core. csic.esmdpi.com The diene side chains, strategically installed during the initial tandem reaction, are perfectly poised for this transformation. nih.gov

The RCM reaction is typically carried out using a ruthenium-based catalyst, such as the Hoveyda-Grubbs second-generation catalyst. ingentaconnect.comcsic.es This reaction effectively closes the second six-membered ring, furnishing the bicyclic decalin system in good yield. csic.esmdpi.com The use of RCM in this context highlights its power and reliability in forming sterically hindered ring systems present in complex natural products. The subsequent steps to complete the synthesis of the pumilaside aglycon involve the installation of the dimethylcyclopropane ring, which can be achieved through dibromocyclopropanation followed by treatment with lithium dimethylcuprate. Current time information in Bangalore, IN.

Table 2: Application of RCM in Pumilaside Aglycon Synthesis

SubstrateCatalystProductYieldReference
Acyclic diene precursor from tandem allylationHoveyda-Grubbs second-generation catalystBicyclic decalin system>96% ingentaconnect.com

Stereocontrol in Synthetic Pathways

Achieving the correct stereochemistry is a paramount challenge in the synthesis of pumilasides. The catalytic enantioselective tandem allylation strategy addresses this challenge adeptly. The stereochemical outcome of the first intermolecular allylation is dictated by the absolute configuration of the α-chiral allylboron reagent, which is, in turn, established by the enantioselective diboration step using a chiral ligand. Current time information in Bangalore, IN.ingentaconnect.com

The stereoselectivity of the second, intramolecular allylation is governed by the conformational preferences of the cyclic transition state, which resembles a trans-decalin-like structure. ingentaconnect.com This substrate-controlled cyclization proceeds with high diastereoselectivity, ensuring the correct relative stereochemistry of the newly formed stereocenters. The inherent preference for an axial orientation of certain substituent groups in the transition state plays a key role in directing the stereochemical outcome. nih.gov This combination of catalyst and substrate control allows for the precise construction of the multiple stereocenters present in the pumilaside aglycon. nih.gov

Derivatization and Analog Development Methodologies

While the total synthesis of the pumilaside aglycon has been accomplished, the literature on the specific derivatization of Pumilaside C is limited. However, based on the known structure of this compound, which features a glycosidic linkage and various functional groups on the aglycon, several standard chemical modification strategies can be proposed for the development of analogs. These approaches are commonly used for the derivatization of other natural products, including other pumilasides and glycoterpenoids. nih.govnih.gov

Potential derivatization strategies for this compound could include:

Modification of the Glycosidic Moiety: The sugar unit could be altered through various glycosylation or deglycosylation/reglycosylation sequences. This could involve the synthesis of analogs with different monosaccharides or oligosaccharides, or even the complete removal of the sugar to study the activity of the aglycon itself.

Esterification and Etherification: The hydroxyl groups present on both the sugar and the aglycon are prime targets for modification. Esterification with various carboxylic acids or etherification with different alkylating agents could be employed to explore the impact of lipophilicity and steric bulk on biological activity.

Modification of the Aglycon Core: The core decalin structure offers several sites for functionalization. For instance, the ketone functionality could be reduced or subjected to olefination reactions. The double bond within the decalin system could also be a handle for various transformations such as epoxidation or dihydroxylation.

These derivatization approaches would allow for a systematic investigation of the structure-activity relationships of this compound, potentially leading to the discovery of new analogs with improved properties.

Biological Activities and Mechanistic Studies Pre Clinical Focus

Antioxidant Activity Investigations

The capacity of a compound to counteract oxidative stress is a crucial indicator of its potential health benefits. Oxidative stress, caused by an imbalance between free radicals and antioxidants in the body, is implicated in numerous disease processes.

In Vitro Radical Scavenging Assays (e.g., DPPH)

A widely used method to assess antioxidant capacity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. scilit.commdpi.com This stable free radical loses its deep violet color when it accepts a hydrogen atom from an antioxidant, a change that can be measured spectrophotometrically. mdpi.comthaiscience.info Studies on extracts containing Pumilaside C have demonstrated their ability to scavenge DPPH radicals. For instance, alcoholic extracts of Peliosanthes micrantha rhizomes, in which this compound was identified, exhibited mild DPPH antioxidant activity. carijournals.org The principle of this assay relies on the antioxidant's ability to donate an electron or hydrogen to the DPPH radical, thus neutralizing it. mdpi.com The results are often expressed as the concentration of the substance required to decrease the initial DPPH concentration by 50% (EC50). thaiscience.info

Anti-inflammatory Response Modulations

Inflammation is a vital biological response, but chronic inflammation can contribute to various diseases. Research into the anti-inflammatory properties of natural compounds is therefore of significant interest. Studies have shown that selenized pectic polysaccharides from Ulmus pumila L. (Se-PPU) can inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-induced RAW 264.7 cells. nih.gov While this study does not directly investigate this compound, it highlights a common mechanism of anti-inflammatory action often explored for natural products. The inhibition of pro-inflammatory markers like cyclooxygenase-2 (COX-2) and interleukin-1β (IL-1β) are also key indicators of anti-inflammatory potential. mdpi.com

Antibacterial Efficacy Assessments

The rise of antibiotic-resistant bacteria necessitates the search for new antimicrobial agents. Natural products are a promising source of such compounds. While direct studies on the antibacterial activity of isolated this compound are not extensively detailed in the provided context, related compounds and plant extracts containing it have been investigated. For instance, various quinone derivatives have shown enhanced antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria. biointerfaceresearch.commarquette.edu The minimum inhibitory concentration (MIC) is a standard measure of antibacterial efficacy, representing the lowest concentration of a substance that prevents visible growth of a bacterium. nih.gov

Antitumor and Cytotoxic Activity Mechanisms (In Vitro and Animal Models)

A significant area of research for this compound and its analogs is their potential as anticancer agents. These investigations focus on their ability to induce programmed cell death, or apoptosis, in cancer cells.

Apoptotic Pathway Induction and Characterization

Apoptosis is a controlled process of cell death that is essential for normal development and tissue homeostasis. aging-us.com It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. archivesofmedicalscience.comnih.gov Research on Pumilaside A, a structurally similar compound, has provided significant insights into these mechanisms. In human gastric cancer BGC823 cells, Pumilaside A was found to induce apoptosis by activating both the death receptor and mitochondrial pathways. ajol.infotjpr.org This dual activation involves the upregulation of key proteins in both cascades. The extrinsic pathway is triggered by the binding of ligands to death receptors on the cell surface, leading to the activation of initiator caspases like caspase-8. nih.govajol.info The intrinsic pathway, on the other hand, is initiated by cellular stress and results in the release of cytochrome c from the mitochondria. nih.govoncotarget.com This, in turn, leads to the formation of the apoptosome and the activation of caspase-9. aging-us.comoncotarget.com Both pathways converge on the activation of executioner caspases, such as caspase-3, -6, and -7, which carry out the dismantling of the cell. aging-us.comajol.info

Modulation of Pro-apoptotic and Anti-apoptotic Factors

The fate of a cell, whether it undergoes apoptosis or survives, is tightly regulated by a balance between pro-apoptotic and anti-apoptotic proteins, particularly those of the Bcl-2 family. frontiersin.orgnih.gov Pro-apoptotic members, such as Bax, promote the release of cytochrome c from the mitochondria, while anti-apoptotic members, like Bcl-2, inhibit this process. ajol.infofrontiersin.org

Studies on Pumilaside A have demonstrated its ability to shift this balance in favor of apoptosis in cancer cells. ajol.info Treatment of BGC823 cells with Pumilaside A resulted in a significant upregulation of pro-apoptotic factors, including Fas, FasL, FADD, Bax, and Apaf-1. ajol.infotjpr.org Concurrently, it led to the downregulation of anti-apoptotic factors like survivin and Bcl-2. ajol.infotjpr.org Furthermore, Pumilaside A was shown to increase the cytoplasmic levels of Smac/DIABLO and cytochrome c, further promoting apoptosis. ajol.infotjpr.org Smac/DIABLO functions by inhibiting the inhibitors of apoptosis proteins (IAPs), thereby allowing caspase activation to proceed. nih.gov

Activation of Caspase Cascades

This compound, a compound related to Pumilaside A, has been implicated in the activation of caspase cascades, a crucial element of the apoptotic process. Research on the structurally similar Pumilaside A provides insight into these mechanisms. In human gastric cancer BGC823 cells, Pumilaside A treatment led to a significant upregulation of initiator caspases, including caspase-8, caspase-9, and caspase-10. ajol.infotjpr.org This initiation subsequently triggers the activation of executioner caspases.

The activation of initiator caspases is a critical step in the signal transduction of apoptosis. dovepress.com For instance, caspase-9 activation is a key event in the intrinsic apoptotic pathway. biovendor.com Once activated, these initiator caspases proceed to activate the executioner caspases, such as caspase-3, caspase-6, and caspase-7. ajol.infotjpr.org Studies demonstrated that Pumilaside A significantly increased the levels of these executioner caspases in BGC823 cells. ajol.infotjpr.org Caspase-3, in particular, is a primary executioner caspase responsible for the cleavage of various cellular proteins, a hallmark of apoptosis. dovepress.com

The activation of caspase-8 is dependent on and follows the activation of caspases-9 and -3. researchgate.net This suggests a hierarchical activation sequence within the caspase cascade, where the activation of certain caspases is a prerequisite for the activation of others, ultimately leading to the execution of apoptosis. researchgate.net

Death Receptor and Mitochondria-Mediated Pathway Analysis

The apoptotic activity of pumilasides involves both the death receptor (extrinsic) and mitochondria-mediated (intrinsic) pathways. ajol.infotjpr.org

Death Receptor Pathway:

The death receptor pathway is initiated by the binding of extracellular ligands to transmembrane death receptors. Research on Pumilaside A has shown that it can significantly upregulate the expression of key components of this pathway, including Fas and Fas Ligand (FasL), as well as the Fas-associated death domain (FADD). ajol.infotjpr.org This upregulation suggests that pumilasides can sensitize cells to apoptosis by enhancing the signaling capacity of the death receptor pathway. The subsequent activation of initiator caspases like caspase-8 and caspase-10 is a direct consequence of death receptor engagement. ajol.info

Mitochondria-Mediated Pathway:

The mitochondria-mediated pathway is regulated by the Bcl-2 family of proteins. Pumilaside A has been observed to downregulate the anti-apoptotic proteins Bcl-2 and survivin, while upregulating the pro-apoptotic proteins Bax and Apaf-1. ajol.infotjpr.org This shift in the balance between pro- and anti-apoptotic proteins leads to increased mitochondrial membrane permeability.

A critical event in this pathway is the release of cytochrome c and Smac (Second Mitochondria-derived Activator of Caspases) from the mitochondria into the cytoplasm. ajol.infotjpr.org Pumilaside A has been shown to enhance this release. ajol.infotjpr.org In the cytoplasm, cytochrome c binds to Apaf-1, which then activates caspase-9, the key initiator caspase of the intrinsic pathway. ajol.infobiovendor.com Smac, in turn, promotes apoptosis by inhibiting the function of survivin, which normally suppresses the activation of executioner caspases. ajol.info

Metabolic Regulation Studies

Hypoglycemic Activity Modalities

Extracts from plants containing pumilasides have demonstrated hypoglycemic effects, suggesting a potential role for these compounds in regulating blood glucose levels. mdpi.com The hypoglycemic activity of plant extracts is often attributed to their flavonoid and polysaccharide content. mdpi.com Several mechanisms may contribute to this effect, including the inhibition of intestinal glucose absorption, increased peripheral glucose utilization, and enhanced insulin (B600854) secretion. frontiersin.orgscielo.br For instance, some plant extracts have been found to increase the size of pancreatic β-cells, which could improve insulin production and activity. frontiersin.org Furthermore, certain compounds can increase glucose uptake by cells like 3T3-L1 and HepG2, and improve insulin-mediated glucose disposal. frontiersin.org The regulation of glucose homeostasis can also be achieved by increasing hepatic glycogen (B147801) synthesis and/or decreasing glycogenolysis. frontiersin.org

Enzyme Inhibition Profiling (e.g., α-glucosidase, acetylcholinesterase)

α-glucosidase Inhibition:

This compound and related compounds have been investigated for their ability to inhibit α-glucosidase, a key enzyme in carbohydrate digestion. mdpi.comresearchgate.net The inhibition of this enzyme can delay the absorption of glucose from the intestines, thereby helping to manage post-prandial hyperglycemia. nih.gov Studies on various plant extracts and isolated flavonoids have shown a correlation between their α-glucosidase inhibitory activity and their potential to regulate blood glucose. mdpi.comresearchgate.net The inhibitory activity is often dose-dependent and can be influenced by the structure of the flavonoid, such as the degree of glycosylation. researchgate.netscielo.br For example, some studies have identified specific flavonoids that exhibit potent α-glucosidase inhibition, with IC50 values significantly lower than the prescribed drug acarbose. nih.govmdpi.com

Acetylcholinesterase Inhibition:

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. scielo.org.coecotoxcentre.ch Inhibition of AChE is a therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease. nih.govscielo.br While direct studies on this compound's AChE inhibitory activity are limited, research on plant extracts containing various phytochemicals has revealed potential for AChE inhibition. scielo.org.co The presence of phenolic compounds in these extracts is often associated with their antioxidant and AChE inhibitory activities. scielo.org.co

Antiviral Activity Research (e.g., HBV Replication Inhibition)

Pumilaside A, a structurally related compound to this compound, has shown notable antiviral activity, particularly against the Hepatitis B virus (HBV). In in vitro studies using the HepG 2.2.15 cell line, Pumilaside A was found to inhibit the secretion of HBsAg (Hepatitis B surface antigen) and HBeAg (Hepatitis B e-antigen). nih.gov Furthermore, it demonstrated the ability to inhibit the replication of HBV DNA. nih.gov The IC50 values for the inhibition of HBsAg secretion, HBeAg secretion, and HBV DNA replication were reported to be 15.02 μmol/L, 9.00 μmol/L, and 12.01 μmol/L, respectively. nih.gov The development of new anti-HBV drugs is crucial due to the emergence of drug-resistant virus strains. phcogj.comarchivesofmedicalscience.com

Cardiovascular System Modulatory Effects

While direct evidence for the cardiovascular effects of this compound is not extensively documented, the general effects of certain plant-derived compounds on the cardiovascular system provide a context for potential activities. The cardiovascular system, which includes the heart and blood vessels, is responsible for pumping and circulating blood, delivering oxygen and nutrients throughout the body. world-heart-federation.org Its function is regulated by the autonomic nervous system and various endocrine and paracrine factors. nih.govmdpi.com

Physical activity and certain dietary components can positively influence cardiovascular health by improving cardiorespiratory fitness, reducing resting heart rate and blood pressure, and improving lipid profiles. researchgate.net Some plant extracts and their bioactive compounds are known to have cardiovascular protective effects. mdpi.com These effects can be mediated through various mechanisms, including antioxidant and anti-inflammatory activities. mdpi.com

Biosynthetic Considerations and Pathways

General Sesquiterpenoid Glucoside Biosynthesis Pathways

The formation of sesquiterpenoid glucosides begins with the synthesis of the C15 sesquiterpene backbone. This process utilizes precursors from primary metabolism and follows two well-established pathways for the synthesis of isoprene (B109036) units: the mevalonate (B85504) (MVA) pathway in the cytoplasm and the methylerythritol 4-phosphate (MEP) pathway in the plastids. nih.govresearchgate.net These pathways produce the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). researchgate.netresearchgate.net

Three of these five-carbon units are sequentially condensed to form the C15 compound farnesyl diphosphate (FPP), which is the universal precursor for all sesquiterpenoids. researchgate.netkegg.jpmdpi.com The enzyme farnesyl diphosphate synthase (FPPS) catalyzes this condensation. nih.govresearchgate.net The biosynthesis of the specific sesquiterpene skeleton of Pumilaside C from FPP is initiated by a class of enzymes known as sesquiterpene synthases (STSs). nih.govmdpi.com These enzymes catalyze the ionization of FPP and direct the resulting carbocation through a series of cyclizations and rearrangements to form a diverse array of cyclic sesquiterpene structures. kegg.jpmdpi.com

Following the formation of the core carbon skeleton, a series of post-cyclization modifications occur, typically involving oxidation reactions catalyzed by cytochrome P450 monooxygenases (P450s). These enzymes are responsible for introducing hydroxyl groups onto the sesquiterpene scaffold. In the case of this compound, which is a dihydroxycadinene glucoside, this hydroxylation is a critical step to create the aglycone before the sugar molecule is attached. nih.gov The final step is the glycosylation of this hydroxylated sesquiterpene aglycone.

Table 1: Key Enzymes in General Sesquiterpenoid Biosynthesis

Enzyme Class Abbreviation Function Precursor(s) Product(s)
Farnesyl Diphosphate Synthase FPPS Condensation of isoprene units IPP, DMAPP Farnesyl Diphosphate (FPP)
Sesquiterpene Synthase STS Cyclization of FPP Farnesyl Diphosphate (FPP) Sesquiterpene Skeleton
Cytochrome P450 Monooxygenase P450 Oxidation/Hydroxylation Sesquiterpene Skeleton Sesquiterpenoid Aglycone

Role of Glycosyltransferases in Conjugation

Glycosylation is a widespread modification of plant secondary metabolites and is the final key step in the biosynthesis of compounds like this compound. nih.gov This reaction is catalyzed by a large and diverse family of enzymes known as glycosyltransferases (GTs). nih.govresearchgate.net Specifically, the GT1 family, which uses UDP-sugars as donors, is primarily responsible for the glycosylation of plant secondary metabolites and are thus referred to as UDP-glycosyltransferases (UGTs). researchgate.netmdpi.com

These enzymes catalyze the transfer of a sugar moiety, such as glucose, from an activated nucleotide sugar donor (e.g., UDP-glucose) to a specific acceptor molecule, in this case, the hydroxylated sesquiterpene aglycone. mdpi.comnih.gov This conjugation process significantly alters the properties of the aglycone, often increasing its water solubility, stability, and bioavailability, as well as facilitating its storage within the plant cell. nih.govresearchgate.net

The specificity of UGTs is crucial, as they must recognize both the sugar donor and the acceptor molecule with high precision to form the correct glycosidic bond at a specific position. nih.gov Glycosylation can involve the attachment of a single sugar or the formation of more complex sugar chains. wineaustralia.comgrowag.com The activity of these enzymes is a key mechanism for generating the vast diversity of natural glycosylated products found in plants. researchgate.netresearchgate.net The characterization of specific UGTs involved in the biosynthesis of valuable natural products is an area of intensive research, as it can enable the biotechnological production of these compounds. researchgate.netresearchgate.net

Precursor Incorporation Studies in Related Systems

Elucidating the complex cyclization and rearrangement mechanisms catalyzed by terpene synthases often requires sophisticated experimental approaches. nih.gov One of the most powerful techniques is the use of precursor incorporation studies with isotopically labeled substrates. nih.govresearchgate.net While specific studies on this compound may be limited, a wealth of information from related sesquiterpenoid systems provides a clear framework for how its biosynthesis could be investigated.

In these experiments, living organisms or isolated enzymes are supplied with precursors that have been enriched with stable isotopes such as carbon-13 (¹³C) or deuterium (B1214612) (²H). nih.govrsc.org For example, feeding an organism with [2-¹³C]acetate allows researchers to trace the flow of carbon atoms through the MVA pathway into the final sesquiterpene product. rsc.org Similarly, labeled mevalonates are frequently used to clarify the biosynthesis of sesquiterpenes. rsc.orgrsc.org

By analyzing the resulting labeled natural product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), the precise location of the isotopes in the final molecule can be determined. nih.govresearchgate.net This labeling pattern provides direct evidence for the sequence of bond formations, carbocation rearrangements, hydride shifts, and methyl migrations that occur within the enzyme's active site. researchgate.netrsc.orgrsc.org Such studies have been invaluable in confirming the biosynthetic pathways of numerous complex sesquiterpenes, including pinguisane-type sesquiterpenes and various fungal sesquiterpenoids, revealing intricate details of their formation from the linear FPP precursor. rsc.orgnih.gov These established methodologies could be directly applied to confirm the specific cyclization cascade leading to the cadinene skeleton of this compound.

Table 2: Examples of Labeled Precursors in Sesquiterpene Biosynthesis Studies

Labeled Precursor Isotope(s) Pathway Investigated Information Gained
Acetate (B1210297) ¹³C Mevalonate (MVA) Pathway Carbon skeleton assembly
Mevalonate ¹³C, ²H Sesquiterpene Cyclization Hydride shifts, methyl migrations

Advanced Analytical Techniques in Pumilaside C Research

High-Resolution Mass Spectrometry Applications

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in modern pharmaceutical and phytochemical analysis due to its ability to provide highly accurate mass measurements. mdpi.com This precision allows for the determination of elemental compositions and the differentiation between compounds with very similar molecular weights (isobaric compounds). mdpi.com In the context of natural product research, HRMS instruments, particularly those like Quadrupole Time-of-Flight (Q-TOF), are indispensable for identifying known compounds and elucidating the structures of new ones within complex extracts. researchgate.netresearchgate.net

In research on Pumilaside C, HRMS has been instrumental for its tentative identification in plant extracts. One key study utilized Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-Q-TOF-MS) to analyze the chemical constituents of Peliosanthes micrantha rhizomes. researchgate.netcarijournals.org This technique successfully identified this compound in an ethanolic extract of the plant. researchgate.netcarijournals.org The high mass accuracy of the Q-TOF analyzer was crucial in distinguishing this compound from other co-occurring phytochemicals. researchgate.net The analysis in negative ion mode detected this compound as a formate (B1220265) adduct [M+HCOO]⁻. researchgate.net

The table below summarizes the specific HRMS data that led to the tentative identification of this compound in this study.

CompoundRetention Time (min)Observed Ion [M+HCOO]⁻ (m/z)Ionization ModeAnalytical TechniqueSource
This compound11.993445.2419ESI-UHPLC-Q-TOF-MS researchgate.net

This application highlights the power of HRMS to provide unambiguous molecular formula information, which, when combined with fragmentation data and chromatographic retention time, serves as a robust method for compound identification. nih.gov

Advanced Chromatographic Coupled Systems for Trace Analysis

For the analysis of compounds present in low concentrations within complex mixtures, such as plant extracts, advanced chromatographic systems coupled with sensitive detectors are required. rsc.org These "hyphenated" techniques, most notably Liquid Chromatography-Mass Spectrometry (LC-MS), combine the powerful separation capabilities of liquid chromatography with the mass analysis and detection prowess of mass spectrometry. wikipedia.org Ultra-High-Performance Liquid Chromatography (UHPLC or UPLC) represents a significant advancement over conventional High-Performance Liquid Chromatography (HPLC). mdpi.com By using columns with smaller particle sizes (typically sub-2 µm), UHPLC achieves higher resolution, greater sensitivity, and faster analysis times. mdpi.com

The trace analysis of this compound has been successfully demonstrated using a UHPLC system coupled to a Q-TOF mass spectrometer. researchgate.netcarijournals.org This setup allowed for the detection and tentative identification of this compound in an alcoholic extract of Peliosanthes micrantha, where it was present alongside numerous other phytochemicals. researchgate.netcarijournals.org The chromatographic method effectively separated this compound from structurally similar compounds like Pumilaside A, allowing for its individual detection by the mass spectrometer. researchgate.net The sensitivity of the LC-MS/MS approach is critical for detecting trace-level analytes in complex samples, making it a standard for pharmacokinetic studies and the analysis of natural products. wikipedia.orgnih.gov

The table below outlines the chromatographic system parameters used for the analysis of this compound.

ParameterSpecificationSource
Chromatography SystemUHPLC (Ultra-High-Performance Liquid Chromatography) researchgate.netcarijournals.org
Coupled DetectorQ-TOF-MS (Quadrupole Time-of-Flight Mass Spectrometry) researchgate.netcarijournals.org
Column TypeReversed-phase C18 nrfhh.com
PurposeSeparation and tentative identification of phytochemicals researchgate.netcarijournals.org

The coupling of UHPLC with HRMS detectors like Q-TOF provides a highly specific and sensitive platform essential for the reliable trace analysis of this compound in its natural sources. nih.gov This combination ensures that the compound can be accurately detected and identified even when present in minute quantities. nih.gov

Research Gaps and Future Perspectives

Elucidation of Unexplored Biological Activities and Underlying Mechanisms

While initial studies have identified Pumilaside C in plant extracts, a thorough investigation into its full range of biological activities is still needed. researchgate.net For instance, many terpenes are known to act as signaling chemicals or possess properties that can disrupt cell membranes. core.ac.uk Future research should systematically screen this compound for a wide array of pharmacological effects.

Moreover, for any identified activity, elucidating the underlying molecular mechanisms is paramount. This involves identifying specific cellular targets and signaling pathways. Techniques such as molecular docking simulations can be employed to predict interactions with biological macromolecules. Understanding these mechanisms is crucial for any potential therapeutic application. For example, studies on other compounds from Ficus pumila have pointed towards the involvement of pathways like the PI3K-Akt signaling pathway in their observed effects. researchgate.net

Development of Novel and Efficient Synthetic Methodologies

The current reliance on extraction from natural sources for obtaining this compound presents limitations in terms of yield and sustainability. The development of efficient and novel synthetic methodologies is therefore a critical research direction. nih.govamazon.com Total synthesis would not only provide a reliable supply of the compound for research but also open avenues for creating structural analogs.

Detailed Elucidation of Endogenous Biosynthetic Pathway

Understanding how this compound is naturally produced in its source plants is a fundamental scientific question. The elucidation of its endogenous biosynthetic pathway remains a significant research gap. nih.govberkeley.edu This involves identifying the precursor molecules and the specific enzymes that catalyze each step of its formation, from primary metabolites to the final complex structure.

Investigating the biosynthetic pathways of related terpenes can provide valuable clues. nih.govmdpi.com For instance, many terpenoids are synthesized from farnesyl pyrophosphate. nsf.gov The discovery of the genes encoding the enzymes in the this compound pathway could enable the use of metabolic engineering in microorganisms to produce the compound, offering a sustainable and scalable production platform. berkeley.edu

Comprehensive Structure-Activity Relationship (SAR) Exploration Methodologies

A systematic exploration of the structure-activity relationship (SAR) of this compound is essential to understand which parts of the molecule are responsible for its biological effects. gardp.orgoncodesign-services.comresearchgate.net SAR studies involve synthesizing and testing a series of structural analogs to determine how modifications to the chemical structure affect its activity. nih.govfrontiersin.org

This research will be heavily reliant on the development of efficient synthetic methods as discussed previously. By creating a library of this compound derivatives with variations in functional groups and stereochemistry, researchers can map the pharmacophore and identify key structural features. frontiersin.org This knowledge is invaluable for designing new molecules with enhanced potency or improved properties. gardp.orgoncodesign-services.com

Ecological and Environmental Research Connections of Source Plants

This compound is found in plants such as Ficus pumila and Peliosanthes micrantha. researchgate.netresearchgate.net Understanding the ecological role of this compound within these plants is an important area for future research. It may function as a defense mechanism against herbivores or pathogens, or it could be involved in interactions with other organisms in its environment.

Furthermore, the source plants themselves have significant ecological connections. For example, Ficus pumila has been studied for its role in water and soil conservation and its potential for use in vertical greening in urban environments. mdpi.com Research into the environmental factors that influence the production of this compound in these plants could provide insights into its natural function and may also inform cultivation practices to maximize its yield. Investigating the carbon, nutrient, and water dynamics of the ecosystems where these plants thrive can provide a broader context for understanding the production of their specialized metabolites. uni-giessen.de

Q & A

Basic: What analytical methods are recommended for the structural identification of Pumilaside C in plant extracts?

This compound can be identified using UHPLC-Q-TOF-MS in both positive and negative ionization modes. In positive mode, it produces a sodium adduct [M+Na]+ with m/z 423.2370, consistent with literature data from Ficus pumila . Key fragmentation patterns (e.g., loss of sugar units or aglycone-specific ions) should be compared to reference spectra. For validation, tandem MS (MS/MS) and retention time matching with authentic standards are critical. Negative ion mode may also yield formate adducts [M+HCOO]−, aiding in distinguishing isomeric compounds. Ensure solvent compatibility and calibration with known masses to minimize instrumental drift .

Basic: How can researchers address variability in detecting this compound across different plant extracts or protocols?

Discrepancies in detection (e.g., absence in Peliosanthes micrantha aqueous extracts ) may arise from:

  • Extraction efficiency : Polar solvents (e.g., methanol, ethanol) are preferred for saponins like this compound due to their glycosidic nature.
  • Matrix interference : Co-eluting compounds in crude extracts may suppress ionization; optimize sample cleanup (e.g., solid-phase extraction).
  • Instrument sensitivity : Lower abundance in certain tissues requires higher injection volumes or enrichment steps. Validate findings with orthogonal methods (e.g., NMR) to confirm absence/presence .

Advanced: What synthetic strategies exist for constructing this compound’s aglycone or glycosidic backbone?

While no direct synthesis of this compound is reported, related terpenoid aglycones (e.g., pumilaside B) have been synthesized via catalytic enantioselective tandem allylation . This involves:

1,3-Diene diboration : Catalyzed by chiral palladium complexes to establish stereochemistry.

Double allylation of dicarbonyl compounds : E.g., reaction with succinic dialdehyde to form cyclic intermediates.

Functionalization : Oxidative workup or glycosylation to append sugar moieties.
Key challenges include stereocontrol at C-3 and C-4 positions and regioselective glycosylation. Strategies from pumilaside B aglycon synthesis (e.g., geranial-derived dienes) may inform route design .

Advanced: What apoptotic pathways should be prioritized when studying this compound’s anticancer potential?

Although this compound’s bioactivity is underexplored, structural analogs like Pumilaside A activate death receptor- and mitochondria-mediated apoptosis in cancer cells. Prioritize:

  • Death receptor markers : Fas, FasL, and FADD upregulation.
  • Mitochondrial factors : Cytochrome c release, Bax/Bcl-2 ratio, and caspase-9 activation.
  • Executioner caspases : Caspase-3/6/7 cleavage.
    Use IC50 determination (e.g., MTT assay) and Western blotting to quantify pathway modulation. Contrast with negative controls (e.g., normal cell lines) to assess selectivity .

Advanced: How should researchers reconcile contradictory data on this compound’s presence in related plant species?

Example: this compound was detected in Peliosanthes micrantha alcoholic extracts but not in aqueous extracts . To resolve contradictions:

  • Replicate extraction protocols : Ensure consistency in solvent polarity, temperature, and duration.
  • Validate with orthogonal techniques : Combine MS with NMR or IR for structural confirmation.
  • Consider ecological factors : Plant age, geographic origin, and seasonal variation may alter metabolite profiles. Publish raw data (e.g., chromatograms, m/z values) to enable cross-study comparisons .

Advanced: What methodological considerations are critical for in vitro bioactivity studies of this compound?

  • Dose-response validation : Use a minimum of five concentrations to calculate IC50 accurately. Include positive controls (e.g., doxorubicin for cytotoxicity).
  • Apoptosis specificity : Differentiate apoptosis from necrosis via Annexin V/PI staining or caspase inhibition assays.
  • Off-target effects : Screen for kinase inhibition or ROS generation to rule out nonspecific mechanisms.
  • Data transparency : Report purity levels (HPLC ≥95%) and solvent controls to exclude assay interference .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pumilaside C
Reactant of Route 2
Pumilaside C

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.